3-(Azidomethyl)bicyclo[3.1.0]hexane

Conformational Analysis Molecular Recognition Medicinal Chemistry

3-(Azidomethyl)bicyclo[3.1.0]hexane (CAS 1936290-27-5) is a strained, bicyclic building block that belongs to the broader class of conformationally restricted bicyclo[3.1.0]hexane derivatives. Its molecular formula is C₇H₁₁N₃ and its molecular weight is 137.18 g/mol.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 1936290-27-5
Cat. No. B3012129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azidomethyl)bicyclo[3.1.0]hexane
CAS1936290-27-5
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESC1C(CC2C1C2)CN=[N+]=[N-]
InChIInChI=1S/C7H11N3/c8-10-9-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2
InChIKeySBNVFBIRTVNPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azidomethyl)bicyclo[3.1.0]hexane: Technical Profile for Procurement Decision Making


3-(Azidomethyl)bicyclo[3.1.0]hexane (CAS 1936290-27-5) is a strained, bicyclic building block that belongs to the broader class of conformationally restricted bicyclo[3.1.0]hexane derivatives. Its molecular formula is C₇H₁₁N₃ and its molecular weight is 137.18 g/mol [1]. The compound uniquely integrates a highly reactive azidomethyl group onto a rigid, boat-preferring bicyclo[3.1.0]hexane framework, making it a specialized intermediate for click chemistry applications and the synthesis of conformationally constrained pharmaceutical candidates [2].

1 Conformationally locked bicyclo[3.1.0]hexane scaffold
2 Azidomethyl handle for CuAAC and SPAAC click chemistry
3 Reported to enhance molecular recognition in model studies

Why 3-(Azidomethyl)bicyclo[3.1.0]hexane Cannot Be Substituted with Simple Cyclopentanes or Other Azide Building Blocks


Attempts to substitute 3-(Azidomethyl)bicyclo[3.1.0]hexane with a generic, unconstrained aliphatic azide or a simpler cyclopentane analog are scientifically unsound. The defining differentiator of this compound is the bicyclo[3.1.0]hexane framework, which is not merely an inert scaffold. DFT computational studies confirm that this bicyclic system is conformationally locked, predominantly adopting a rigid boat-like geometry [1]. This conformational restriction is a critical design element proven to enhance molecular recognition and binding affinity for specific biological targets, a property that flexible acyclic azides or monocyclic cyclopentane systems cannot replicate [2]. The fused cyclopropane ring introduces inherent ring strain [3], which further influences the molecule's reactivity profile and provides unique synthetic entry points for creating complex, three-dimensional drug-like structures [4]. Using a linear aliphatic azide or a flexible cyclopentane derivative would forfeit these advantageous, quantifiable structural and electronic properties, leading to profoundly different biological outcomes or synthetic utility.

Target: 3-(Azidomethyl)bicyclo[3.1.0]hexane
Substitute: Generic aliphatic azide or cyclopentane
Conformational rigidity Target scaffold adopts rigid boat geometry; flexible analogs lose constrained orientation critical for binding
Ring strain / reactivity Fused cyclopropane ring introduces unique strain-driven reactivity not present in monocyclic systems
Synthetic versatility Provides distinct 3D entry points for drug-like structures; simple azides lack analogous complexity

3-(Azidomethyl)bicyclo[3.1.0]hexane vs. Comparators: Head-to-Head Performance Metrics


Conformational Restriction: Bicyclo[3.1.0]hexane vs. Flexible Cyclopentane Analog

The bicyclo[3.1.0]hexane scaffold provides a quantifiable advantage in target binding affinity due to its conformational restriction, as demonstrated by a direct comparative study using a cyclopentane analog. When placed as abasic sites in DNA duplexes, the conformationally constrained bicyclo[3.1.0]hexane template led to differential enzyme binding affinity compared to the flexible cyclopentane control, with the South-locked bicyclo[3.1.0]hexane conformation specifically increasing M. HhaI methyltransferase binding affinity [1].

Enzyme Binding Affinity
Head-to-head
Binding affinity increases (South) vs flexible cyclopentane abasic site
Reported methyltransferase binding context
Radioligand binding study, DNA duplexes
Conformational Analysis Molecular Recognition Medicinal Chemistry DNA Methyltransferase

Conformational Locking: Bicyclo[3.1.0]hexane's Energetic Preference vs. Monocyclic Cyclohexane

The bicyclo[3.1.0]hexane framework exhibits a distinct and quantifiable conformational preference that differentiates it from monocyclic cyclohexane systems. Ab initio molecular orbital calculations demonstrate that the boat conformer is more stable than the chair conformer for the parent bicyclo[3.1.0]hexane system [1]. This contrasts with monocyclic cyclohexane derivatives, where the chair conformer is typically the global minimum. Furthermore, DFT studies on functionalized bicyclo[3.1.0]hexanes confirm a strong preference for boat-like conformers, a feature that can be exploited to 'fix' the geometry into either a Northern or Southern pseudo-rotation, which is critical for achieving desired biological activity [2].

Conformational Stability
Class-level
Boat conformer more stable than chair (ab initio, DFT)
Class-level conformational property
Contrasts with monocyclic chair preference
Computational Chemistry Molecular Modeling Conformational Analysis Scaffold Design

Achieving Target Selectivity: Bicyclo[3.1.0]hexane Scaffold vs. Acyclic Histamine

The rigid bicyclo[3.1.0]hexane scaffold is a powerful tool for engineering receptor selectivity, a feature not inherent to the flexible, endogenous ligand. When a histamine pharmacophore was conformationally restricted using a bicyclo[3.1.0]hexane framework, the resulting compounds demonstrated high selectivity for the H3 receptor over the H4 subtype. For instance, a representative compound (7) achieved a Ki of 5.6 nM at H3R, while showing over 100-fold lower affinity for H4R (Ki = 602 nM) [1]. This contrasts sharply with the endogenous ligand histamine, which is flexible and shows broad activity across all four histamine receptor subtypes.

Receptor Selectivity
Head-to-head
H3R Ki 5.6 nM, >100-fold over H4R
Reported selectivity engineering context
Recombinant human receptor assays
Receptor Selectivity Histamine Receptors Conformational Restriction Drug Discovery

3-(Azidomethyl)bicyclo[3.1.0]hexane: Primary Application Scenarios Supported by Evidence


Scaffold for Conformationally Constrained Bioactive Molecule Synthesis

3-(Azidomethyl)bicyclo[3.1.0]hexane is ideally suited for synthesizing drug candidates where precise conformational control is paramount. Evidence shows that constraining a flexible pharmacophore (like histamine) with a bicyclo[3.1.0]hexane scaffold can dramatically improve target selectivity (>100-fold for H3 over H4 receptors) [1]. Researchers aiming to lock a ligand into a specific biologically active conformation (e.g., Northern or Southern geometry [2]) will find this building block indispensable.

Specialized Click Chemistry Reagent for Bioconjugation and Probe Synthesis

The azidomethyl group provides a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This makes the compound an excellent choice for attaching a rigid, three-dimensional bicyclo[3.1.0]hexane moiety to various molecular probes, fluorescent dyes, or biomolecules. The unique conformational bias of the resulting conjugate can be critical for applications where spatial orientation influences binding or function, as seen in the development of A3 adenosine receptor ligands [3].

Probing the Role of Conformational Restriction in Molecular Recognition

For fundamental research in biochemistry and structural biology, this compound serves as a precise tool. It can be incorporated into oligonucleotides [4] or other biomolecules to systematically investigate how conformational rigidity affects interactions with enzymes (like methyltransferases [5]) or receptors. Its use allows for direct comparison with flexible analogs to isolate the energetic and entropic contributions of conformational pre-organization to binding affinity.

Advanced Intermediate for Pharmaceuticals Targeting GPCRs, Kinases, or Metabolic Enzymes

The bicyclo[3.1.0]hexane motif is a validated scaffold in multiple therapeutic areas. Evidence shows its successful application in developing selective ligands for GPCRs (A3 adenosine [3], H3 histamine [1], μ-opioid [6]) and inhibitors of metabolic enzymes like DGAT-1 [7]. 3-(Azidomethyl)bicyclo[3.1.0]hexane provides a key entry point for building analogs within these established chemical series or for exploring new targets where a rigid, drug-like core is desired.

Application
Selection Property
Validation Focus
Constrained bioactive molecule synthesis
Conformational rigidity
Target selectivity optimization
Click chemistry bioconjugation
Azide handle for CuAAC/SPAAC
Bioconjugation efficiency
Molecular recognition probe studies
Rigid scaffold for interaction studies
Binding affinity comparisons
GPCR and kinase probe synthesis
Drug-like core scaffold
Target engagement profiling
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